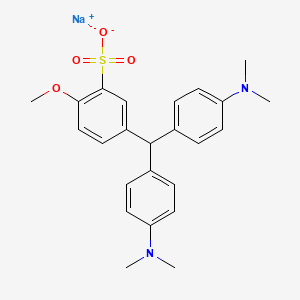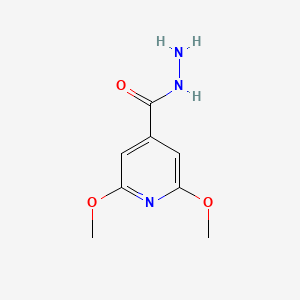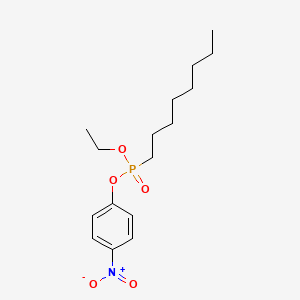![molecular formula C12H17NO3 B14742559 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid CAS No. 6273-85-4](/img/structure/B14742559.png)
2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid typically involves multiple steps. One common method starts with the reaction of ethylamine with 2-chloroethanol to form 2-(ethyl(2-hydroxyethyl)amino)ethanol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Similar in structure but with an oleate group instead of a phenylacetic acid group.
2-[Bis(2-hydroxyethyl)amino]ethanol: Lacks the phenylacetic acid moiety.
Uniqueness
2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid is unique due to its combination of an aromatic ring and a functionalized aliphatic chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6273-85-4 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-[ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-13(8-9-14)11(12(15)16)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
KBZMKFIAPKQLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)




![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)

